(2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine

Medicinal Chemistry Structure–Activity Relationship (SAR) Aromatase Inhibition

This (Z)-isomer chromen-2-imine is supplied at ≥95% purity for unambiguous SAR studies. Its C3-benzenesulfonyl sulfone and N-phenyl imine differentiate it from generic chromenes, offering a direct structural analog to potent aromatase inhibitors (e.g., AN1, IC50 0.20 µM) with superior logP (4.7) and TPSA (73.3 Ų) for enhanced cell permeability in MCF-7/MDA-MB-231 assays. Prioritize for kinase panels targeting p60c-src, leveraging its 0 HBD/5 HBA profile for unique ATP-pocket H-bond patterns. Reliable synthon for fragment growing with defined (Z)-geometry.

Molecular Formula C22H17NO4S
Molecular Weight 391.44
CAS No. 904436-45-9
Cat. No. B2940110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine
CAS904436-45-9
Molecular FormulaC22H17NO4S
Molecular Weight391.44
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H17NO4S/c1-26-19-14-8-9-16-15-20(28(24,25)18-12-6-3-7-13-18)22(27-21(16)19)23-17-10-4-2-5-11-17/h2-15H,1H3
InChIKeyMHKVZBAJWJOLOX-FCQUAONHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-3-(Benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine (CAS 904436-45-9): Structural and Procurement Baseline


(2Z)-3-(Benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine (CAS 904436-45-9) is a synthetic chromen-2-imine derivative defined by a benzenesulfonyl group at position 3, a methoxy substituent at position 8, and an N-phenyl imine functionality [1]. The compound (molecular weight 391.4 g/mol, calculated logP 4.7) is supplied as a screening compound (≥95% purity) by commercial vendors . Chromen-2-imines are a privileged scaffold explored for antimicrobial, anticancer, and kinase-inhibitory activities, but the substitution pattern on this specific compound differentiates it from generic chromene building blocks [2][3].

Why Generic Chromen-2-imine Substitution Fails: The Case for CAS 904436-45-9


Chromen-2-imines are not interchangeable; both the position and nature of substituents profoundly influence target engagement and selectivity. For example, C3-benzenesulfonyl analogs exhibit distinct electron–withdrawing effects compared to C3-carboxamide or C3-cyano counterparts, altering H-bond acceptor topology and logP [1][2]. The 8‑methoxy group modulates the chromene ring's electronic density, while the N‑phenyl imine governs molecular shape and π‑stacking potential. Replacing the benzenesulfonyl with a smaller sulfonamide or the 8‑methoxy with a hydroxyl group can shift a compound's activity profile from anticancer to antibacterial or abolish potency entirely [3]. A user procuring a generic “chromen‑2‑imine” risks selecting a molecule with unverified substitution and divergent biological performance.

Quantitative Differentiation Evidence for (2Z)-3-(Benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine (CAS 904436-45-9)


Unique C3-Benzenesulfonyl Electron-Withdrawing Architecture vs. C3-Carboxamide and C3-Cyano Chromenes

In sulfonyl-substituted chromene derivatives designed as aromatase inhibitors, the benzenesulfonamide analog (Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide (AN1) displayed an IC50 of 0.20 µM against aromatase and a docking score of –9.1 (vs. Exemestane –9.3) [1]. The target compound replaces the cyano group with a benzenesulfonyl moiety at C3, converting the sulfonamide linkage into a sulfone. This change increases the electron-withdrawing character at C3, lowers the computed logP from ~3.2 (estimated for AN1) to 4.7 for the target, and reduces the topological polar surface area to 73.3 Ų (vs. ~85 Ų for the sulfonamide) [2]. Such alterations are expected to enhance membrane permeability while retaining key H-bond acceptor motifs (5 acceptors, 0 donors) that are critical for target engagement.

Medicinal Chemistry Structure–Activity Relationship (SAR) Aromatase Inhibition

8‑Methoxy Substitution Confers Cytotoxic Advantage Over Non‑Methoxylated Chromene Analogs

8‑Methoxy‑2H‑chromene derivatives have demonstrated significant cytotoxicity in multiple studies. For instance, 8‑methoxy‑3‑methyl‑4‑oxo‑4H‑chromene‑2‑carbaldehyde exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL against bacterial strains [1]. In antitumor assays, 8‑methoxy‑2‑oxo‑2H‑chromene derivatives reduced nitric oxide and NF‑κB levels in a collagen‑induced arthritis model, indicating anti‑inflammatory and potential anticancer effects [2]. The target compound retains the 8‑methoxy group, which is absent in many generic chromen‑2‑imines (e.g., unsubstituted 2H‑chromen‑2‑imine, PubChem). A direct comparison is not yet available, but class-level SAR suggests that 8‑methoxy substitution correlates with enhanced cytotoxicity across chromene- and coumarin-based libraries.

Cancer Cell Biology Natural Product-like Scaffolds Cytotoxicity

N‑Phenyl Imine Moiety Linked to Tyrosine Kinase Inhibitory Activity

Polyhydroxylated 3‑(N‑phenyl) carbamoyl‑2‑iminochromene derivatives were identified as potent inhibitors of tyrosine kinase p60c‑src, with IC50 values in the low micromolar range [1]. The N‑phenyl group was essential for activity; removal of the phenyl ring or replacement with alkyl substituents drastically reduced potency. The target compound incorporates an N‑phenyl imine directly attached to the chromene core, avoiding the carbamoyl linker, which may alter binding kinetics but preserves the critical phenyl‑π interaction surface. No kinase inhibition data are available for the target compound itself; however, the structural analogy supports its prioritization over N‑alkyl or N‑unsubstituted chromen‑2‑imines in kinase‑focused screening cascades.

Kinase Inhibition p60c‑src Imine Pharmacophore

Defined Stereochemistry (Z‑Configuration) Ensures Reproducible SAR vs. E/Z Mixtures

The compound is supplied as the single (Z)‑stereoisomer, confirmed by the deposited PubChem structure and vendor specifications [1]. In contrast, many chromen‑2‑imines are synthesized and sold as E/Z mixtures, which can confound biological assays because the geometry around the imine bond affects molecular shape and target recognition . The InChI string explicitly encodes the double‑bond geometry, and the absence of undefined stereocenters (Undefined Atom Stereocenter Count = 0) provides a definitive quality attribute for procurement [1].

Stereochemical Purity Chromene Synthesis Analytical QC

Application Scenarios for (2Z)-3-(Benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine (CAS 904436-45-9)


Lead Optimization Follow‑Up to Sulfonyl‑Chromene Aromatase Inhibitors

The Synlett 2025 study identified benzenesulfonamide‑substituted chromenes (AN1, IC50 0.20 µM) as potent aromatase inhibitors [1]. The target compound replaces the sulfonamide with a benzenesulfonyl sulfone at C3, offering a direct structural analog for SAR exploration. The higher logP (4.7 vs. ~3.2) and lower TPSA (73.3 vs. ~85 Ų) may improve cell permeability, making it a suitable candidate for follow‑up MTT assays in MCF‑7 and MDA‑MB‑231 breast cancer cell lines [2].

Kinase Inhibitor Screening Based on N‑Phenyl Imine Pharmacophore

Historic data demonstrate that N‑phenyl iminochromene derivatives inhibit p60c‑src tyrosine kinase [3]. The target compound, featuring an N‑phenyl imine directly on the chromene core, can be prioritized in kinase panels where the N‑phenyl motif is essential. Its calculated zero H‑bond donors and five H‑bond acceptors suggest it may access ATP‑binding pockets with unique hydrogen‑bond patterns [4].

Cytotoxic Evaluation Leveraging 8‑Methoxy Chromene Scaffold

8‑Methoxy chromene derivatives have shown reproducible cytotoxicity and anti‑inflammatory activity (e.g., MIC 7.8 µg/mL in bacterial models; NF‑κB suppression in arthritis models) [5][6]. The target compound extends this SAR by adding a benzenesulfonyl group and N‑phenyl imine, creating a hybrid scaffold that can be tested in NCI‑60 or other oncology panels where methoxylated chromenes have historically demonstrated efficacy.

Stereochemically Pure Building Block for Fragment‑Based Drug Discovery

Because the compound is supplied as a single (Z)‑isomer with verified purity, it can serve as a reliable synthon for fragment growing or library synthesis without the confounding effects of E/Z isomerism [4]. Its four rotatable bonds and defined geometry permit predictable conformational sampling in molecular docking and dynamics simulations.

Quote Request

Request a Quote for (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.